molecular formula C6H2BrClF3NO B13088934 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine

Cat. No.: B13088934
M. Wt: 276.44 g/mol
InChI Key: YSNPJGQGCXYJRN-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to a pyridine ring. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the halogenation of a pyridine derivative, followed by the introduction of the trifluoromethoxy group. The reaction conditions often include the use of halogenating agents such as bromine and chlorine, along with appropriate solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethoxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and potential drug candidates.

    Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: A similar compound with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Bromo-2-chloro-5-(trifluoromethoxy)pyridine: A positional isomer with different substitution patterns on the pyridine ring.

    Chloro-bis(trifluoromethyl)pyridine: Contains two trifluoromethyl groups instead of a trifluoromethoxy group.

Uniqueness

3-Bromo-6-chloro-2-(trifluoromethoxy)pyridine is unique due to the specific combination of bromine, chlorine, and trifluoromethoxy groups on the pyridine ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H2BrClF3NO

Molecular Weight

276.44 g/mol

IUPAC Name

3-bromo-6-chloro-2-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H2BrClF3NO/c7-3-1-2-4(8)12-5(3)13-6(9,10)11/h1-2H

InChI Key

YSNPJGQGCXYJRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1Br)OC(F)(F)F)Cl

Origin of Product

United States

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